3-Oxa-9-azabicyclo[3.3.1]nonan-7-one is an organic compound characterized by its unique bicyclic structure, incorporating both oxygen and nitrogen atoms. This compound is part of a larger family of bicyclic amines, which are of significant interest in organic synthesis and medicinal chemistry. The compound's systematic name reflects its complex structure, which includes a seven-membered ring fused with a five-membered ring. Its molecular formula is and it has a CAS number of 926658-87-9 .
The compound is classified as a bicyclic organic compound, specifically within the category of azabicyclic compounds due to the presence of nitrogen in its ring structure. It is often synthesized for use in various chemical reactions and applications, particularly in the fields of medicinal chemistry and organic synthesis. The compound can be sourced from specialized chemical suppliers and research institutions, where it is utilized as an intermediate in the synthesis of more complex molecules .
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one typically employs organic synthesis techniques. One prevalent method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom. This reaction generally requires a solvent such as ethanol or methanol and may utilize hydrochloric acid as a catalyst.
In industrial settings, the production process may be optimized for yield and purity through continuous flow reactors and advanced purification techniques like crystallization or chromatography. The reaction conditions are carefully controlled to ensure high-quality outputs, with parameters such as temperature, pressure, and concentration being critical for successful synthesis .
The molecular structure of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one consists of a bicyclic framework that includes both nitrogen and oxygen atoms within its rings. The specific arrangement of these atoms contributes to the compound's unique chemical properties.
X-ray crystallography studies may provide further insights into the precise three-dimensional arrangement of atoms within this compound, elucidating its conformational characteristics .
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one can participate in several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Alkyl halides | Presence of sodium hydroxide |
The reactions can yield various products depending on the conditions:
The mechanism of action for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways depend on the specific application and structural characteristics of the compound, suggesting potential roles in drug development and therapeutic applications .
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one typically appears as a colorless to pale yellow liquid or solid, depending on its purity and form.
The chemical properties include:
Relevant analyses may include spectroscopic methods (e.g., NMR, IR) to determine structural integrity and purity levels during synthesis and application phases .
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one has several applications across different scientific domains:
Catalytic asymmetric synthesis provides efficient access to enantiomerically enriched 3-oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives, crucial for applications requiring chiral specificity. The bicyclic core is typically constructed via intramolecular reductive amination or lactamization of appropriately functionalized precursors. A key intermediate is the N-Boc-protected lactam (9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, C₁₂H₁₉NO₄), which serves as a versatile building block for stereoselective transformations [1]. This compound’s tert-butoxycarbonyl (Boc) group enables chiral induction during cyclization and can be subsequently deprotected for further functionalization.
Chiral ruthenium or palladium complexes have demonstrated efficacy in promoting enantioselective desymmetrization of prochiral intermediates leading to this scaffold. The inherent strain and bridgehead geometry of the [3.3.1] system often necessitates tailored catalysts to achieve high enantiomeric excess (ee >90%). Stereochemical outcomes are influenced by the relative positioning of the lactam carbonyl (C7) and the transannular oxygen atom, which imposes specific conformational constraints during asymmetric bond formation [4] [5]. Recent advances leverage organocatalysts for Michael addition or Mannich reactions to establish chiral centers prior to bicyclization, though enantioselective construction of the fully formed scaffold remains challenging.
Table 1: Key Intermediates for Asymmetric Synthesis
Compound Name | Molecular Formula | Role in Synthesis |
---|---|---|
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | C₁₂H₁₉NO₄ | Chiral building block; N-protected lactam |
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride | C₇H₁₂ClNO₂ | Salt form for crystallization-induced resolution |
Ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing the 9-azabicyclo[3.3.1]nonane skeleton, particularly for variants like the 3-thia-9-azabicyclo[3.3.1]nonan-7-one analog [8]. Although direct RCM routes to the oxygen-bridged variant are less documented in the search results, the structural analogy suggests feasibility through diene precursors containing allyloxy and allylamine motifs. The general approach involves:
Patent literature (US7868017B2) describes 9-azabicyclo[3.3.1]nonane derivatives synthesized via RCM, highlighting the method’s utility for generating structural diversity [7]. For the 3-oxa variant, precursors such as N-allyl-O-allyl glycine derivatives could undergo sequential RCM and lactamization. Challenges include regioselectivity control due to competing metallacycle formations and the need for orthogonal protecting groups to differentiate nitrogen and oxygen nucleophiles during precursor synthesis. Post-RCM hydrogenation is typically required to saturate the endocyclic alkene, yielding the target bridged system.
Microwave irradiation has revolutionized the synthesis of bicyclic lactams by significantly enhancing reaction efficiency and diastereoselectivity. RuCl₂(PPh₃)₃-catalyzed atom transfer radical cyclization (ATRC) under microwave activation enables rapid assembly of the 3-oxa-9-azabicyclo[3.3.1]nonan-7-one core from N-alkenyl-tethered trichloroacetamides. Key advantages include:
Optimized conditions (160°C, 5 mol% RuCl₂(PPh₃)₃, toluene) facilitate the formation of the lactam carbonyl via intramolecular radical addition and chlorine migration. Microwave-specific thermal effects accelerate the rate-determining halogen abstraction by the ruthenium catalyst, enabling efficient access to γ- and δ-lactam products. This method has been successfully extended to dichloroacetamide precursors, yielding 3,3-dichloro-lactams without compromising efficiency.
Table 2: Microwave Optimization of Ru-Catalyzed Lactam Synthesis
Precursor | Conditions | Time | Product | Yield | Diastereoselectivity |
---|---|---|---|---|---|
N-Allyl trichloroacetamide (1a) | 160°C, 5% RuCl₂(PPh₃)₃ | 15 min | γ-Lactam (2a) | >90% | N/A |
N-Butenyl trichloroacetamide (1i) | 160°C, 5% RuCl₂(PPh₃)₃ | 15 min | δ-Lactam (2i) | 88% | N/A |
Dichloroacetamide (1o) | 160°C, 5% RuCl₂(PPh₃)₃ | 15 min | 3,3-Dichloro-γ-lactam (2o) | 85% | >20:1 dr |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1